{(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid {(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475382
InChI: InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(11-6-7-11)9-12-5-4-8-16(12)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)N(CC1CCCN1CC(=O)O)C2CC2
Molecular Formula: C15H26N2O4
Molecular Weight: 298.38 g/mol

{(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

CAS No.:

Cat. No.: VC13475382

Molecular Formula: C15H26N2O4

Molecular Weight: 298.38 g/mol

* For research use only. Not for human or veterinary use.

{(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid -

Specification

Molecular Formula C15H26N2O4
Molecular Weight 298.38 g/mol
IUPAC Name 2-[(2S)-2-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(11-6-7-11)9-12-5-4-8-16(12)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1
Standard InChI Key HKGJGVVZDJIIHG-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C[C@@H]1CCCN1CC(=O)O)C2CC2
SMILES CC(C)(C)OC(=O)N(CC1CCCN1CC(=O)O)C2CC2
Canonical SMILES CC(C)(C)OC(=O)N(CC1CCCN1CC(=O)O)C2CC2

Introduction

Chemical Structure and Stereochemistry

The compound features a pyrrolidine ring (a five-membered secondary amine) substituted with:

  • A cyclopropylamino group at the 2-position, protected by a tert-butoxycarbonyl (Boc) moiety.

  • An acetic acid side chain at the 1-position.

Key Structural Features:

PropertyValueSource
Molecular FormulaC₁₅H₂₆N₂O₄
Molecular Weight298.38 g/mol
Stereochemistry(S)-configuration at C2
SMILESO=C(O)CN1[C@H](CN(C(OC(C)(C)C)=O)C2CC2)CCC1

The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic reactions . The cyclopropane ring introduces steric constraints, influencing conformational flexibility .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step sequence:

  • Alkylation of Pyrrolidine: Introduction of the cyclopropylamino group using bromocyclopropane or similar reagents .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to protect the secondary amine .

  • Acetic Acid Coupling: Attachment of the acetic acid moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Critical Steps:

  • Stereochemical Control: Chiral resolution or asymmetric synthesis ensures the (S)-configuration .

  • Purification: Reverse-phase HPLC or column chromatography achieves >95% purity .

Industrial-Scale Production

ParameterOptimization StrategyOutcome
YieldContinuous flow reactors~85% yield
CatalystPd/C for nitro reductionsReduced byproducts
Solvent SystemTHF/water mixturesImproved solubility

Data from highlight the role of automated reactors in scaling production.

Physicochemical Properties

PropertyValueMethod
Melting Point112–114°CDSC
logP1.8 ± 0.2HPLC
Aqueous Solubility0.12 mg/mL (pH 7.4)Shake-flask assay
StabilityStable at −20°C (desiccated)Accelerated aging

The Boc group reduces polarity, enhancing membrane permeability . The acetic acid moiety allows salt formation (e.g., sodium salt) for improved bioavailability .

Applications in Drug Discovery

Intermediate in Peptide Synthesis

The compound serves as a building block for:

  • Cyclophilin Inhibitors: Potentiates antifibrotic activity in metabolic dysfunction-associated steatohepatitis (MASH) .

  • HTT-Lowering Agents: Modulates huntingtin pre-mRNA splicing in Huntington’s disease models .

Pharmacological Targets

TargetMechanismIC₅₀/Potency
Cyclophilin BBinds Pro-rich domains0.046 µM
Spliceosome ComplexAlters RNA splicingEC₅₀ = 0.12 µM

Data from suggest low nanomolar activity in cellular assays.

Challenges and Future Directions

Synthetic Hurdles

  • Stereochemical Purity: Racemization risks during Boc deprotection .

  • Cost-Efficiency: High catalyst loading in Pd-mediated steps .

Pharmacokinetic Optimization

IssueStrategyOutcome
P-gp EffluxStructural rigidityEfflux ratio = 2.9
Metabolic StabilityDeuterium incorporationt₁/₂ = 4.2 h (human)

Ongoing research focuses on prodrug derivatives (e.g., ethyl esters) to enhance oral absorption .

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